1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of methoxy groups at the 3 and 4 positions of the pyridine ring. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride typically involves the reaction of 3,4-dimethoxypyridine with N-methylmethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,4-dimethoxypyridine and N-methylmethanamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with hydrochloric acid as the catalyst.
Procedure: The starting materials are mixed in the solvent, and hydrochloric acid is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:
3,4-dimethoxypyridine: Lacks the N-methylmethanamine group, making it less versatile in certain applications.
N-methylmethanamine: Does not contain the pyridine ring, limiting its use in specific chemical reactions.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring, each with unique properties and applications.
The uniqueness of this compound lies in its combination of the pyridine ring with methoxy groups and the N-methylmethanamine moiety, providing a versatile platform for diverse chemical and biological applications.
Properties
IUPAC Name |
1-(3,4-dimethoxypyridin-2-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-10-6-7-9(13-3)8(12-2)4-5-11-7;/h4-5,10H,6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGAVCXXRYDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC(=C1OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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